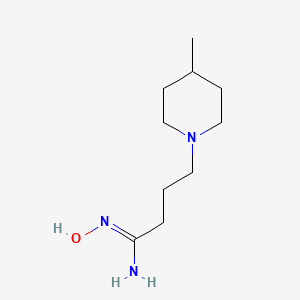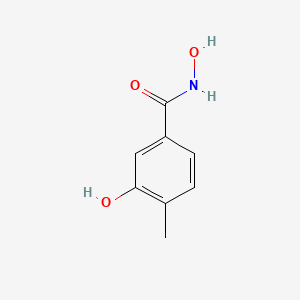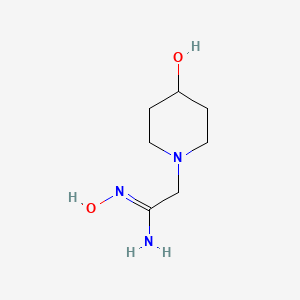![molecular formula C12H16ClNO B3339445 {1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol CAS No. 1017479-63-8](/img/structure/B3339445.png)
{1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol
説明
“{1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol” is a chemical compound with the CAS Number: 1017479-63-8 . It has a molecular weight of 225.72 . The compound is in liquid form and is stored at room temperature .
Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the three-dimensional coverage of the molecule .Physical And Chemical Properties Analysis
“{1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol” is a liquid at room temperature . It has a molecular weight of 225.72 . The InChI code for the compound is 1S/C12H16ClNO/c13-12-6-2-1-4-10(12)8-14-7-3-5-11(14)9-15/h1-2,4,6,11,15H,3,5,7-9H2 .科学的研究の応用
Thermal Energy Transport Systems
A study highlighted the potential of utilizing synthesis and decomposition reactions of methanol for thermal energy transport systems. This approach aims at energy conservation and global environment protection by recovering wasted or unused discharged heat from industrial sources. The research focused on developing low-temperature decomposition and synthetic catalysts, liquid-phase reactors, and evaluating the energy transport efficiency of the entire system. This could lead to innovative energy transfer systems, offering a sustainable solution for the thermal energy demands of residential and commercial areas (Liu et al., 2002).
Methanol Reforming for Hydrogen Production
Another significant application involves methanol reforming processes for hydrogen production, crucial for fuel cell technologies. The review covers various methanol reforming methods, including steam reforming, partial oxidation, and autothermal reforming, focusing on catalyst development and reactor technology. Copper-based catalysts are highlighted for their high activity and selectivity towards CO2, although challenges with deactivation and stability persist. Innovations in reactor designs, such as monolith structures and membrane reactors, are discussed for their potential to enhance hydrogen production efficiency (Yong et al., 2013).
Methanol as a Chemical Marker in Transformer Insulating Oil
Methanol has been investigated as a marker for assessing the condition of solid insulation in power transformers. This research stems from the identification of methanol during thermal ageing tests of oil-immersed insulating papers, proposing methanol as an indicator of cellulosic solid insulation ageing. The review covers analytical methods for determining methanol in transformer oil, kinetic studies, and case studies demonstrating its utility in monitoring insulation degradation. This application underscores the role of methanol in enhancing the reliability and maintenance of power transformers (Jalbert et al., 2019).
将来の方向性
作用機序
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
Pyrrolidine derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The pyrrolidine ring in the compound may influence its pharmacokinetic properties, including its bioavailability .
Result of Action
Compounds with a pyrrolidine ring have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
特性
IUPAC Name |
[1-[(2-chlorophenyl)methyl]pyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-12-6-2-1-4-10(12)8-14-7-3-5-11(14)9-15/h1-2,4,6,11,15H,3,5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYLBYRGTUNXPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(2-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Ethyl-1-[4-(hydroxyimino)piperidin-1-yl]butan-1-one](/img/structure/B3339407.png)
![N-{4-[1-(hydroxyimino)ethyl]phenyl}propanamide](/img/structure/B3339414.png)
![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B3339422.png)


![2-Hydroxy-4-[2-(2-methylphenyl)acetamido]benzoic acid](/img/structure/B3339450.png)

![[2-(Oxolan-2-ylmethoxy)phenyl]methanol](/img/structure/B3339463.png)